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molecular formula C9H9ClN4 B2561570 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine CAS No. 147159-33-9

1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Cat. No. B2561570
M. Wt: 208.65
InChI Key: WXDJXOOKDYDYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288403B2

Procedure details

Sodium metal (460 mg, 20 mmol) was dissolved in 30 ml of methanol and 3-amino-1,2,4-triazole (1.682 g, 20 mmol) added. The resulting clear solution was stirred for 1 hour at room temperature, evaporated to dryness and the sodium salt suspended in 45 ml DMF. A solution of 4-chlorobenzyl chloride (3.221 g, 20 mmol) in 5 ml DMF was slowly added to the heavily stirred suspension obtained previously. After 3 hours at room temperature, a cloudy solution was obtained, which was stirred overnight at 20° C. The resulting mixture was concentrated in the rotatory evaporator and the oily residue treated with 100 ml of dichloromethane. Insoluble material was filtered off and the filtrate concentrated to give a brownish oil which solidified on standing. Chromatography on silica gel using dichloromethane/methanol 98:2 v/v as an eluent gave a poor separation of the two regioisomers. However, a pure fraction (215 mg, 5%) of the title compound could be obtained as a colorless solid after trituration with diethyl ether. MS ISP (m/e): 209.0 & 211.0 (100 & 43) [(M+H)+].
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.682 g
Type
reactant
Reaction Step Two
Quantity
3.221 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
5%

Identifiers

REACTION_CXSMILES
[Na].[NH2:2][C:3]1[N:7]=[CH:6][NH:5][N:4]=1.[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Cl)=[CH:11][CH:10]=1>CO.CN(C=O)C.ClCCl.CO>[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][N:5]2[CH:6]=[N:7][C:3]([NH2:2])=[N:4]2)=[CH:11][CH:10]=1 |f:5.6,^1:0|

Inputs

Step One
Name
Quantity
460 mg
Type
reactant
Smiles
[Na]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.682 g
Type
reactant
Smiles
NC1=NNC=N1
Step Three
Name
Quantity
3.221 g
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting clear solution was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
obtained previously
WAIT
Type
WAIT
Details
After 3 hours at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
a cloudy solution was obtained
STIRRING
Type
STIRRING
Details
which was stirred overnight at 20° C
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated in the rotatory evaporator
ADDITION
Type
ADDITION
Details
the oily residue treated with 100 ml of dichloromethane
FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
to give a brownish oil which
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
a poor separation of the two regioisomers

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(CN2N=C(N=C2)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 215 mg
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 5.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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